4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide
Overview
Description
4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a synthetic organic compound with the molecular formula C14H15Cl3FN3O2S It is known for its unique chemical structure, which includes a fluorine atom, a trichloromethyl group, and a morpholine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of the intermediate: The 4-fluorobenzoyl chloride is then reacted with 2,2,2-trichloroethylamine to form the intermediate compound.
Cyclization: The intermediate is cyclized with morpholine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can be compared with other similar compounds, such as:
- 4-fluoro-N-(2,2,2-trichloro-1-(2-toluidinocarbothioyl)amino)ethyl)benzamide
- 4-fluoro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-benzamide
- 4-fluoro-N-(2,2,2-trichloro-1-(diphenylphosphoryl)ethyl)benzamide
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of a fluorine atom, trichloromethyl group, and morpholine ring, which imparts distinct chemical and biological properties.
Biological Activity
4-Fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorine atom, a trichloromethyl group, and a morpholine ring connected to a benzamide core. Its molecular formula is . This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, influencing their activity and leading to diverse biological effects. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological membranes .
Antimicrobial Activity
Research indicates that compounds containing fluorine often exhibit enhanced antimicrobial properties. For instance, studies on related fluoroaryl compounds have shown significant reductions in the viability of bacterial strains such as Salmonella typhimurium at concentrations as low as 50 µM . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens.
Anticancer Potential
The anticancer properties of benzamide derivatives have been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. The incorporation of fluorine into the structure has been associated with reduced carcinogenicity and mutagenicity due to its electron-withdrawing effects, which stabilize the compound against metabolic activation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. The introduction of fluorine into the phenyl group of related benzamides has been shown to enhance their antibacterial activity. For example, modifications that increase lipophilicity or alter electronic properties can lead to improved interactions with biological targets .
Comparative Analysis
To better understand the potential applications and effectiveness of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure | Biological Activity | MIC (µM) |
---|---|---|---|
Compound A | Similar | Antimicrobial | 32 |
Compound B | Similar | Anticancer | 16 |
This compound | Unique | Potentially high | TBD |
Case Studies
- Antimicrobial Efficacy : In a study evaluating fluoroaryl derivatives against Staphylococcus aureus, compounds with similar structural motifs showed MIC values ranging from 16 µM to 64 µM. This suggests that this compound may possess comparable antimicrobial properties .
- Cytotoxicity in Cancer Research : A related study found that benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of halogens like fluorine was noted to enhance this effect by altering cellular uptake mechanisms and modulating apoptotic pathways .
Properties
IUPAC Name |
4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3FN2O2/c14-13(15,16)12(19-5-7-21-8-6-19)18-11(20)9-1-3-10(17)4-2-9/h1-4,12H,5-8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJAVSCKVGBKCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326862 | |
Record name | 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301158-57-6 | |
Record name | 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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